molecular formula C17H22N4O2 B2801458 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide CAS No. 1795085-53-8

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2801458
CAS No.: 1795085-53-8
M. Wt: 314.389
InChI Key: WNGXCENNWDBILI-UHFFFAOYSA-N
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Description

The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide is a sophisticated organic molecule with notable chemical properties and various applications in scientific research. This compound is recognized for its unique structural features, which impart specific reactivity and interaction capabilities, making it a subject of interest in multiple fields, including medicinal chemistry, biological studies, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common route begins with the formation of the dimethylamino-pyrimidine moiety, followed by the introduction of the phenoxypropanamide group. Specific reagents and conditions often include:

  • Step 1: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine

    • Reagents: : Dimethylamine, methyl iodide, pyrimidine derivatives

    • Conditions: : Conducted in a polar solvent like dimethyl sulfoxide (DMSO) under basic conditions, typically at elevated temperatures.

  • Step 2: : Introduction of the phenoxypropanamide group

    • Reagents: : 2-phenoxypropanoic acid, coupling reagents (e.g., carbodiimides)

    • Conditions: : Coupling reactions in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, optimization of these methods is essential to ensure high yield and purity. This may involve:

  • Continuous flow synthesis techniques

  • Use of more efficient and environmentally friendly reagents

  • Advanced purification methods such as high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: is subject to various chemical reactions:

  • Oxidation: : Can be oxidized under specific conditions, potentially modifying the dimethylamino group.

  • Reduction: : Reduction reactions might target the pyrimidine ring or the phenoxypropanamide moiety.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

  • Substitution: : Using nucleophiles like amines or electrophiles in organic solvents, often under catalytic conditions.

Major Products Formed

The primary products depend on the specific reactions and conditions applied, typically resulting in modified versions of the parent compound with distinct functional groups added or altered.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: finds extensive use in:

  • Chemistry: : As a reactant or intermediate in synthetic organic chemistry for the development of new compounds.

  • Biology: : Investigating biological pathways and molecular interactions due to its structural compatibility with biological molecules.

  • Medicine: : Potential therapeutic applications, such as acting as a drug candidate or a molecular probe.

  • Industry: : Used in the development of advanced materials and chemical products.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Interaction with specific proteins or nucleic acids, influencing biological processes.

  • Pathways: : Modulation of biochemical pathways, potentially affecting enzyme activity, gene expression, or signal transduction.

Comparison with Similar Compounds

When compared to similar compounds:

  • N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: shows unique reactivity due to its specific structural components.

  • Similar Compounds: : Include analogs with variations in the dimethylamino, pyrimidine, or phenoxypropanamide groups, such as N-((4-(methylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide or N-((4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide .

The distinctive features and versatile applications of This compound make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-10-16(21(3)4)20-15(19-12)11-18-17(22)13(2)23-14-8-6-5-7-9-14/h5-10,13H,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGXCENNWDBILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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